N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWDPILMOAAZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-ethyl-5-methylpyrazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
(E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine
Structural Differences :
- Substituents : The pyrazole ring here is substituted with a phenyl group (1-position), methyl (3-position), and pyrrole (5-position) instead of ethyl (1-position) and methyl (5-position) in the target compound.
- Conformation: Crystallographic data reveal dihedral angles between the pyrazole and pendant rings (42.69°–54.49° for phenyl; 49.61°–51.88° for pyrrole), indicating significant steric hindrance and non-planarity .
Key Findings :
N-(2-Methoxyphenyl)hydroxylamine
Structural Differences :
- Backbone : Lacks a pyrazole ring; the hydroxylamine is directly attached to a methoxyphenyl group.
- Substituents : A methoxy group at the 2-position of the phenyl ring.
Key Findings :
- Metabolism: In rat and rabbit hepatic microsomes, this compound is metabolized to o-aminophenol and an unidentified metabolite (M1), highlighting susceptibility to enzymatic oxidation .
- Implications for Target Compound : The pyrazole ring in N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine may confer greater metabolic stability compared to phenyl-based hydroxylamines.
4-[(1E)-N-(2-{(E)-[(2-Hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB Ligand)
Structural Differences :
- Backbone : A benzene-diol core with ethanimidoyl and hydroxyphenyl substituents.
- Functionality: Acts as a tetradentate ligand with four donor atoms (O, N), enabling robust coordination to metal ions like Cd(II) .
Key Findings :
- Application in Nanomaterials: HMB facilitates the synthesis of CdO nanoparticles via thermal decomposition, demonstrating the role of donor atoms in stabilizing metal ions .
- Comparison with Target Compound: The target’s pyrazole-hydroxylamine system may act as a bidentate ligand (N,O-donor), but its smaller size and substituents could limit its efficacy in nanoparticle synthesis compared to HMB.
N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
Structural Differences :
- Substituents: Features 1,3-dimethyl and 5-phenoxy groups on the pyrazole ring.
Key Findings :
- Handling Precautions: The phenoxy group may contribute to higher toxicity compared to the ethyl/methyl substituents in the target compound, though direct toxicity data for the latter are lacking .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Intermolecular Interactions
Research Findings and Implications
- Steric and Electronic Effects : Bulky substituents (e.g., phenyl, pyrrole) increase steric hindrance and alter electronic properties, impacting solubility and reactivity. The target compound’s ethyl/methyl groups likely balance steric bulk and lipophilicity.
- Coordination Chemistry: While HMB excels in nanoparticle synthesis, the target compound’s pyrazole-hydroxylamine system may find niche roles in stabilizing transition metals with smaller ionic radii.
- Metabolic Stability : Pyrazole-based hydroxylamines may resist enzymatic degradation better than phenyl analogs, as suggested by comparative metabolism studies .
Biological Activity
N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound that integrates a hydroxylamine functional group with a pyrazole derivative. This unique structure endows it with various biological activities, making it a subject of interest in pharmacological research. Below, we explore its synthesis, mechanisms of action, biological activities, and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-ethyl-5-methylpyrazole-4-carbaldehyde with hydroxylamine. This reaction is generally performed under controlled conditions, often utilizing solvents like ethanol or methanol and maintaining moderate temperatures to ensure optimal yield and purity. The compound possesses the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁N₃O |
| CAS Number | 1005690-34-5 |
This compound exhibits its biological activity primarily through interactions with various molecular targets. It can act as a ligand that binds to enzymes or receptors, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . The minimum inhibitory concentration (MIC) values for related pyrazole compounds range from 25.1 µM to lower values depending on structural modifications and substitutions.
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has also been documented. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress and related damage . This activity is crucial in therapeutic applications aimed at combating oxidative stress-related diseases.
Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This potential makes them candidates for further exploration in treating inflammatory diseases .
Case Studies and Research Findings
Several research articles have documented the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited excellent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ceftriaxone .
- Antioxidant Activity : Research highlighted the ability of specific pyrazole compounds to reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .
- Pharmacological Investigations : A review article emphasized the importance of pyrazoles as scaffolds for drug development due to their diverse pharmacological profiles, including anticancer, antifungal, and anti-inflammatory activities .
Q & A
Q. What synthetic methodologies are optimal for preparing N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via condensation of 1-ethyl-5-methylpyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol). Key parameters for optimization include:
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify the imine (C=N) peak at ~8.2–8.5 ppm and pyrazole ring protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 210.124 (calculated for C₈H₁₂N₄O) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles (e.g., N–O bond ~1.41 Å) and hydrogen bonding patterns .
Q. How does the hydroxylamine functional group influence the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability : The hydroxylamine group is prone to oxidation at pH >7.0. Stability assays (HPLC monitoring) in buffers (pH 4.0–9.0) reveal optimal stability at pH 5.0–6.0 .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C, necessitating storage at 2–8°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cyclization reactions?
Methodological Answer: The imine (C=N) group acts as an electrophilic site. For example:
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2), with key interactions at the pyrazole ring and hydroxylamine moiety .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis links logP values (<2.5) to improved blood-brain barrier permeability .
Q. What crystallographic software tools are recommended for resolving structural ambiguities in polymorphic forms?
Methodological Answer:
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
Methodological Answer:
- Microsomal Incubations : Rat liver microsomes (NADPH-supplemented) metabolize the compound via N-oxidation, detected by LC-MS/MS. CYP2E1 inhibitors (e.g., disulfiram) reduce metabolite formation by ~70% .
- Reactive Metabolite Trapping : Glutathione (GSH) adducts identify electrophilic intermediates, suggesting potential hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
